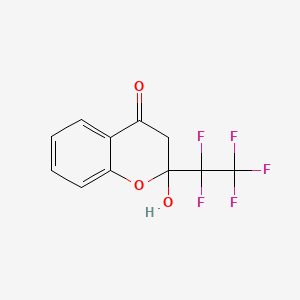
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the pentafluoroethyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of 2-hydroxybenzaldehyde with pentafluoroethyl-substituted reagents. One common method includes the use of diethyl [4-hydroxy-2-(pentafluoroethyl)-4H-chromen-3-yl]phosphonates, which are obtained in yields ranging from 42% to 93% . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also display a wide range of biological activities and are structurally related to chromenones.
Uniqueness
The presence of the pentafluoroethyl group in 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-hydroxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O3/c12-10(13,11(14,15)16)9(18)5-7(17)6-3-1-2-4-8(6)19-9/h1-4,18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKADMBAHDGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348374 |
Source


|
| Record name | 2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381697-69-4 |
Source


|
| Record name | 2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)


![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)


![6-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796236.png)



![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
